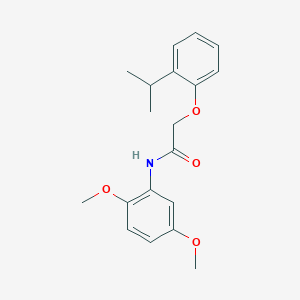

N-(2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions with specific reactants and conditions to achieve the desired product. For instance, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving the stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). This example highlights the intricate steps involved in the synthesis of acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including their crystalline form, can be elucidated using various spectroscopic techniques and crystallography. Sharma et al. (2018) described the crystal structure of a similar compound, which crystallizes in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O (Sharma et al., 2018). Such structural details are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, contributing to their diverse properties and applications. The synthesis process itself, involving condensation, recrystallization, and the formation of specific crystal structures, highlights the chemical reactivity of these compounds. The molecular docking analysis, as discussed by Sharma et al. (2018), also sheds light on their potential interactions with biological targets, indicating their reactivity and functional applications.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The specific arrangement of atoms and the presence of functional groups like isopropylphenoxy and dimethoxyphenyl impact these properties, determining the compound's state, solubility in various solvents, and melting range.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, reactivity towards other chemicals, and stability, are defined by their molecular framework. The intermolecular and intramolecular hydrogen bonding, as well as the electronic distribution within the molecule, play significant roles in their chemical behavior. These properties are essential for predicting the compound's behavior in chemical reactions and potential applications in various fields.

For more information and in-depth analysis of similar compounds, the following reference provides valuable insights:

Aplicaciones Científicas De Investigación

Biological Effects of Related Compounds

- Biological Effects and Toxicology of Acetamides : A review by Kennedy (2001) revisits the toxicology of acetamide and its derivatives, highlighting their commercial importance and the considerable increase in knowledge regarding their biological effects on humans over years. This review emphasizes the varied biological responses among different acetamide chemicals, reflecting on their use and the expanding information on environmental toxicology Kennedy, G. (2001).

Therapeutic Potential and Mechanisms

N-Acetylcysteine in Psychiatry : Research on N-acetylcysteine (NAC), an acetylated amino acid, shows its emergence as a useful agent in treating psychiatric disorders. Its clinical origins and mechanisms, which likely extend beyond being a precursor to the antioxidant glutathione, suggest potential therapeutic applications for acetamide derivatives in modulating various biochemical pathways Dean, O., Giorlando, F., & Berk, M. (2011).

Metabolic Pathways in Cancer : An overview of the metabolic shifts in cancer, from glucose to alternatives like glutamine and acetate for fueling the tricarboxylic acid cycle, offers a potential research avenue for acetamide derivatives in understanding their role in metabolic reprogramming in cancer Corbet, C., & Féron, O. (2015).

Environmental Impact and Removal

- Environmental Protection and Acetaminophen Removal : A review by Igwegbe et al. (2021) focusing on the adsorptive elimination of acetaminophen from water underscores the environmental impact of pharmaceutical micropollutants and highlights innovative removal strategies. This research can inspire similar investigations into the environmental behavior and remediation of related acetamide compounds Igwegbe, C. et al. (2021).

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13(2)15-7-5-6-8-17(15)24-12-19(21)20-16-11-14(22-3)9-10-18(16)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUWHAORRMRPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)